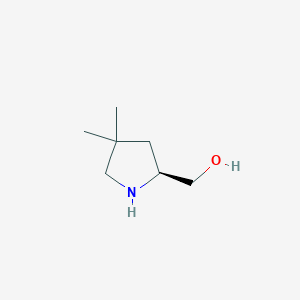
1,4-Diisopropoxytetrafluorobenzene
描述
1,4-Diisopropoxytetrafluorobenzene is an organofluorine compound with the chemical formula C₁₂H₁₄F₄O₂ It is characterized by the presence of two isopropoxy groups and four fluorine atoms attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diisopropoxytetrafluorobenzene can be synthesized through several methods. One common approach involves the reaction of 1,4-difluorobenzene with isopropyl alcohol in the presence of a strong base, such as potassium tert-butoxide. The reaction typically occurs under reflux conditions, leading to the substitution of fluorine atoms with isopropoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
1,4-Diisopropoxytetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Production of quinones or other oxidized compounds.
Reduction: Formation of hydrogenated benzene derivatives.
科学研究应用
1,4-Diisopropoxytetrafluorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,4-Diisopropoxytetrafluorobenzene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules. The isopropoxy groups may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1,4-Difluorobenzene: Lacks the isopropoxy groups, resulting in different chemical properties and reactivity.
1,4-Diisopropylbenzene: Contains isopropyl groups instead of isopropoxy groups, leading to variations in polarity and reactivity.
1,4-Dihydroxybenzene: Features hydroxyl groups instead of isopropoxy groups, affecting its hydrogen bonding and solubility.
Uniqueness
1,4-Diisopropoxytetrafluorobenzene is unique due to the combination of fluorine and isopropoxy groups, which impart distinct chemical and physical properties. This combination makes it a valuable compound for various applications, particularly in the synthesis of fluorinated materials and pharmaceuticals.
属性
IUPAC Name |
1,2,4,5-tetrafluoro-3,6-di(propan-2-yloxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F4O2/c1-5(2)17-11-7(13)9(15)12(18-6(3)4)10(16)8(11)14/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVSSEIYDVBHOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C(=C1F)F)OC(C)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate)](/img/structure/B1426146.png)
![1-Oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B1426148.png)
![1H-Pyrazolo[3,4-B]pyridin-6-amine](/img/structure/B1426152.png)



![{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B1426157.png)

